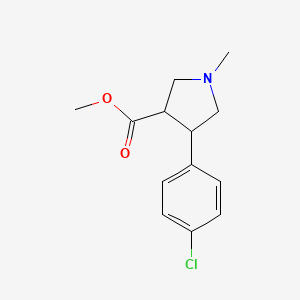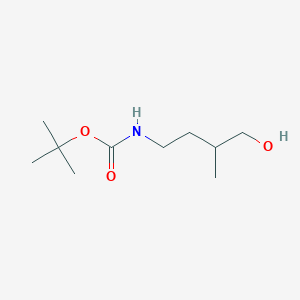
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'FTB' and is synthesized through specific methods.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
Research on compounds with similar structural features, such as those containing fluoro, nitrobenzoate, and acryloyl phenyl components, has shown promising antimicrobial activities. For instance, the synthesis of eperezolid-like molecules and their evaluation for antimicrobial activities have been explored. These studies have revealed high anti-Mycobacterium smegmatis activity, suggesting the potential of similar structures for antimicrobial applications (Yolal et al., 2012).
Antioxidant Activity
Compounds synthesized from 4-fluorobenzaldehyde, leading to the creation of thiazolidin-4-one derivatives, have demonstrated significant antioxidant activity. This highlights the potential of structurally related compounds in the development of antioxidants (El Nezhawy et al., 2009).
Polymer Applications for Antimicrobial Activity
Polymeric derivatives synthesized from similar compounds have shown effectiveness against bacterial growth, indicating their potential use in antimicrobial polymeric materials (Arun et al., 2003).
Sensitization of Luminescence
Thiophenyl-derivatized nitrobenzoato compounds have been studied as sensitizers for Eu(III) and Tb(III) luminescence. This research indicates the potential for similar structures to be used in the development of luminescent materials and sensors (Viswanathan & Bettencourt-Dias, 2006).
Propiedades
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO5S/c21-14-6-9-19(17(12-14)18(23)8-7-16-5-2-10-28-16)27-20(24)13-3-1-4-15(11-13)22(25)26/h1-12H/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGXJLIVUSTIMP-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2397055.png)




![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)
![6-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397064.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)


![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)
![1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea](/img/structure/B2397075.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2397077.png)